molecular formula C21H22FN5O B15117307 2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B15117307
M. Wt: 379.4 g/mol
InChI Key: DYRNJPWIIAKPTG-UHFFFAOYSA-N
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Description

2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. The fluorinated pyridine can be synthesized using methods such as the Balz-Schiemann reaction or direct fluorination of pyridine derivatives . The subsequent steps involve the formation of the pyrrolopyrrole core and the benzodiazole ring, which can be achieved through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorinated pyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzodiazole ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H22FN5O

Molecular Weight

379.4 g/mol

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H22FN5O/c1-13-16(22)7-8-18(23-13)20(28)26-9-14-11-27(12-15(14)10-26)21-24-17-5-3-4-6-19(17)25(21)2/h3-8,14-15H,9-12H2,1-2H3

InChI Key

DYRNJPWIIAKPTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)F

Origin of Product

United States

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